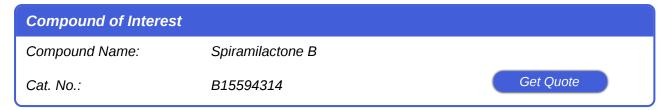


Application Notes and Protocols: Spironolactone in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone, a potassium-sparing diuretic and mineralocorticoid receptor antagonist, has shown potential as an adjuvant in cancer therapy.[1][2] Recent studies utilizing patient-derived organoid (PDO) models have highlighted its ability to enhance the cytotoxic effects of chemotherapy, particularly in bladder cancer.[1][2] These three-dimensional, self-organizing structures closely mimic the cellular and molecular characteristics of the original tumor, providing a powerful platform for preclinical drug evaluation.[3][4]

This document provides detailed application notes and protocols for the use of Spironolactone in organoid culture systems, with a primary focus on its application in bladder cancer organoids. The information is intended to guide researchers in designing and executing experiments to investigate the effects of Spironolactone, both alone and in combination with other therapeutic agents.

Mechanism of Action

In the context of cancer therapy and organoid models, Spironolactone's primary mechanism of action is the inhibition of the Nucleotide Excision Repair (NER) pathway.[1][2] The NER pathway is a critical DNA repair mechanism that removes bulky DNA lesions, such as those induced by platinum-based chemotherapeutics like cisplatin.[1] By inhibiting NER,



Spironolactone enhances the accumulation of DNA damage in cancer cells, leading to increased apoptosis and greater sensitivity to chemotherapy.[1][5]

Spironolactone has been shown to down-regulate the expression of key NER proteins, such as ERCC3, a subunit of the TFIIH complex.[1] Beyond its effects on NER, Spironolactone is also known to modulate other critical cellular signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which are frequently dysregulated in cancer and can influence cell growth, proliferation, and survival.[6][7] Spironolactone has also been shown to induce apoptosis through mechanisms independent of its mineralocorticoid receptor antagonism.[8][9] [10]

Key Applications in Organoid Culture

- Chemosensitization: The most well-documented application of Spironolactone in organoids is
 its ability to sensitize cancer organoids to chemotherapeutic agents, particularly cisplatin in
 bladder cancer models.[1][2]
- Drug Synergy Studies: Organoid models are ideal for assessing the synergistic, additive, or antagonistic effects of Spironolactone when combined with other anti-cancer drugs.[1]
- Investigation of DNA Repair Mechanisms: Researchers can use Spironolactone as a tool to probe the role of the NER pathway in tumor biology and response to therapy.
- Personalized Medicine: Patient-derived organoids can be used to screen for individual tumor sensitivity to Spironolactone in combination with standard-of-care chemotherapies, paving the way for personalized treatment strategies.[11]

Data Presentation: Quantitative Effects of Spironolactone in Bladder Cancer Organoids

The following tables summarize quantitative data from a preclinical study on the effect of Spironolactone (SP) in combination with Cisplatin in patient-derived bladder cancer organoids.

Table 1: Effect of Spironolactone on Nucleotide Excision Repair (NER) Capacity in Bladder Cancer PDOs



Organoid Line	Treatment	NER Capacity (% of 6-4PP removal at 4h)	P-value
PDO 1	DMSO (Control)	~75%	< 0.001
Spironolactone (40 μΜ)	~40%		
PDO 2	DMSO (Control)	~80%	< 0.001
Spironolactone (40 μΜ)	~45%		
PDO 3	DMSO (Control)	~65%	< 0.001
Spironolactone (40 μΜ)	~30%		
PDO 4	DMSO (Control)	~70%	< 0.001
Spironolactone (40 μM)	~35%		

Data adapted from a study by Xu et al.[1]

Table 2: Effect of Spironolactone and Cisplatin on the Viability of Bladder Cancer PDOs



Organoid Line	Treatment	Relative Cell Viability (%)
Bca0928	DMSO (Control)	100
Cisplatin (IC50 concentration)	~50	
Spironolactone (40 μM)	~90	_
Cisplatin + Spironolactone	~25	_
Bca0801	DMSO (Control)	100
Cisplatin (IC50 concentration)	~50	
Spironolactone (40 μM)	~95	_
Cisplatin + Spironolactone	~30	_

Data adapted from a study by Xu et al.[1] Cell viability was measured using the CellTiter-Glo® assay.

Experimental Protocols

Protocol 1: General Culture of Patient-Derived Bladder Cancer Organoids

This protocol provides a general framework for the establishment and maintenance of bladder cancer PDOs.

Materials:

- · Fresh bladder tumor tissue
- Advanced DMEM/F-12
- HEPES buffer
- GlutaMAX™
- Penicillin-Streptomycin



- B-27™ Supplement
- N-acetylcysteine
- Human EGF (Epidermal Growth Factor)
- Noggin
- R-spondin1
- FGF10 (Fibroblast Growth Factor 10)
- A83-01 (TGF-β inhibitor)
- Y-27632 (ROCK inhibitor)
- Matrigel®
- Collagenase/Hyaluronidase
- TrypLE™ Express
- Phosphate-buffered saline (PBS)

Procedure:

- Tissue Digestion:
 - 1. Mince the fresh tumor tissue into small fragments (<1 mm³).
 - 2. Digest the tissue fragments in a solution of Collagenase/Hyaluronidase in Advanced DMEM/F-12 for 1-2 hours at 37°C with gentle agitation.
 - 3. Neutralize the digestion with Advanced DMEM/F-12 containing 10% fetal bovine serum (FBS).
 - 4. Centrifuge the cell suspension and wash the pellet with PBS.
- Organoid Seeding:



- 1. Resuspend the cell pellet in a 1:1 mixture of organoid culture medium and Matrigel®.
- 2. Plate 50 µL domes of the Matrigel®/cell mixture into a pre-warmed 24-well plate.
- 3. Allow the Matrigel® to solidify at 37°C for 15-30 minutes.
- 4. Overlay each dome with 500 μL of complete organoid culture medium.
- Organoid Maintenance:
 - 1. Culture the organoids at 37°C in a 5% CO2 incubator.
 - 2. Change the culture medium every 2-3 days.
 - 3. Passage the organoids every 7-14 days by mechanically disrupting them and re-plating in fresh Matrigel®.

Protocol 2: Spironolactone and Cisplatin Co-treatment of Bladder Cancer Organoids

This protocol details the procedure for assessing the chemosensitizing effect of Spironolactone.

Materials:

- Established bladder cancer organoid cultures
- Spironolactone (stock solution in DMSO)
- Cisplatin (stock solution in saline or water)
- Complete organoid culture medium
- CellTiter-Glo® 3D Cell Viability Assay

Procedure:

Organoid Plating for Drug Screening:



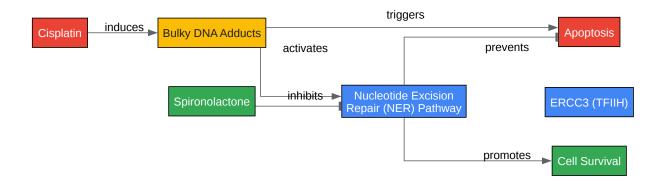
- Harvest mature organoids and dissociate them into small fragments or single cells using TrypLE™ Express.
- 2. Count the cells and plate a defined number of cells (e.g., 4000 cells/well) in a 1:1 mixture of organoid culture medium and Matrigel® in a 96-well plate.

Drug Treatment:

- After overnight culture to allow organoid formation, add serially diluted Spironolactone,
 Cisplatin, or a combination of both to the culture medium. Include a DMSO-only control.
- For combination treatments, pre-treat with Spironolactone for 4 hours before adding Cisplatin.[1]
- 3. Incubate the organoids with the drugs for 7 days, refreshing the medium with the respective drugs every 2-3 days.
- Viability Assessment:
 - 1. After 7 days of treatment, measure cell viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.
 - 2. Read the luminescence using a plate reader.
 - 3. Calculate the relative cell viability compared to the DMSO control and generate doseresponse curves to determine IC50 values.

Visualization of Pathways and Workflows

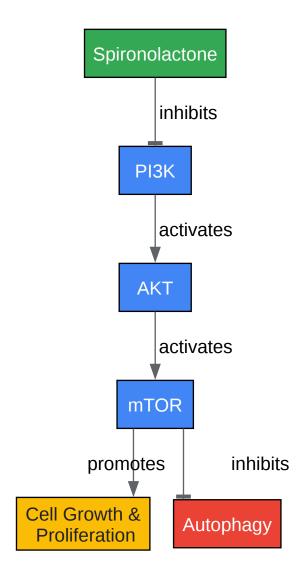




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Caption: Spironolactone inhibits the NER pathway, enhancing cisplatin-induced apoptosis.

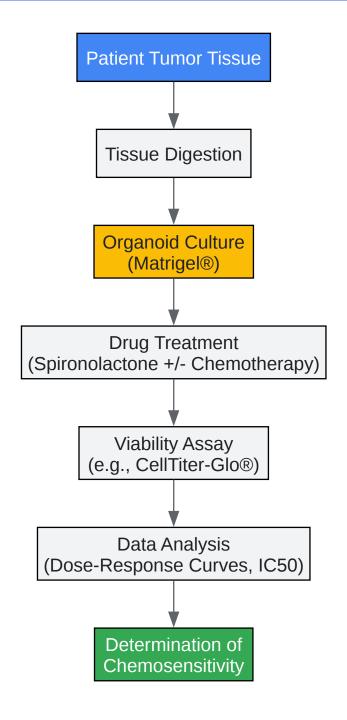




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Caption: Spironolactone's inhibition of the PI3K/AKT/mTOR signaling pathway.





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Caption: Workflow for assessing Spironolactone's effect on organoid viability.

Future Perspectives

While the application of Spironolactone in bladder cancer organoids is promising, further research is needed to explore its efficacy in other cancer types and organoid models. Investigating its impact on the PI3K/AKT/mTOR and other signaling pathways within the



context of different organoid systems could reveal novel therapeutic opportunities. The use of patient-derived organoids will be instrumental in advancing our understanding of Spironolactone's anti-cancer properties and in developing personalized therapeutic strategies.

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- To cite this document: BenchChem. [Application Notes and Protocols: Spironolactone in Organoid Culture Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594314#spiramilactone-b-in-organoid-culture-systems]



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